Acid Orange 56

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

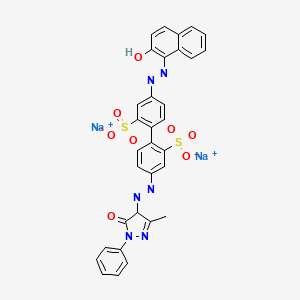

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N6O8S2.2Na/c1-19-30(32(40)38(37-19)23-8-3-2-4-9-23)35-33-21-12-14-25(28(17-21)47(41,42)43)26-15-13-22(18-29(26)48(44,45)46)34-36-31-24-10-6-5-7-20(24)11-16-27(31)39;;/h2-18,30,39H,1H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGDEGCAEZOBSD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4=C(C=CC5=CC=CC=C54)O)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=CC=CC=C6.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22N6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889552 | |

| Record name | Acid Orange 56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6470-20-8 | |

| Record name | Acid Orange 56 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006470208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-4'-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acid Orange 56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4'-[(2-hydroxy-1-naphthyl)azo][1,1'-biphenyl]-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Acid Orange 56: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for the diazo compound, this compound (C.I. 22895). All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.

Core Chemical Properties

This compound is a synthetic dye classified as a double azo compound.[1] It presents as an orange powder and is utilized in various industrial applications, including the dyeing of textiles like silk, nylon, and wool, as well as in paper coating and leather shading.[1][2]

Physicochemical and Identifier Data

| Property | Value |

| IUPAC Name | disodium;2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate[] |

| Synonyms | C.I. This compound, Acid Milling Orange G, Kayanol Milling Orange G, Acid Orange G[4][5] |

| CAS Number | 6470-20-8[1] |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂[1][6] |

| Molecular Weight | 728.66 g/mol [1][5] |

| Appearance | Red-light orange powder[1] |

Solubility and Spectroscopic Data

| Property | Description |

| Water Solubility | Soluble, forming a palm orange solution[1][4] |

| Ethanol Solubility | Soluble, forming a gold-orange solution[1][4] |

| Behavior in Strong Acid | In concentrated sulfuric acid, it produces a blood-red color, which becomes orange-brown upon dilution. An orange-brown precipitate forms with the addition of strong hydrochloric acid.[1][4] |

| Behavior in Strong Base | Addition of a thick sodium hydroxide solution results in an orange-brown solution.[1] |

Chemical Structure

This compound is characterized by the presence of two azo groups (-N=N-), which act as the primary chromophore responsible for its color.[4] The molecule also contains two sulfonate groups, which confer its solubility in water.[4] The structure is a disodium salt of a complex aromatic sulfonic acid.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a classic example of azo dye production, involving a two-step diazotization and coupling reaction pathway.[4]

1. Diazotization: The process begins with the double nitriding of 2,2′-Disulfo-4,4′-diaminobibenzene.[1] This aromatic amine is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures. This converts the primary amino groups into diazonium salts.[4]

2. Azo Coupling: The resulting diazonium salts are weak electrophiles that then undergo an electrophilic aromatic substitution reaction with two different coupling components.[4] One diazonium group reacts with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, and the other reacts with Naphthalen-2-ol (2-naphthol), which is an electron-rich compound.[1] This coupling step forms the characteristic -N=N- azo linkages, creating the final dye molecule.[4]

References

In-Depth Technical Guide: Acid Orange 56 (CAS 6470-20-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and toxicological profile of the disazo dye, Acid Orange 56. The information is intended for professionals in research and development who require detailed technical data and experimental insights.

Physicochemical Properties and Identification

This compound (C.I. 22895) is a synthetic organic compound classified as a disazo acid dye. Its chemical structure features two azo (-N=N-) chromophores, which are responsible for its characteristic orange color. The presence of sulfonic acid groups confers water solubility, making it suitable for aqueous dyeing processes.

Chemical and Physical Data

A summary of the key quantitative and qualitative data for this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | disodium;2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate | [1] |

| Synonyms | C.I. This compound, Acid Orange G, Acid Orange SG, Acid Brilliant Orange G | [2] |

| CAS Number | 6470-20-8 | [2] |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [2] |

| Molecular Weight | 728.66 g/mol | [2] |

| Appearance | Red-light orange powder | [2] |

| UV-Vis λmax | ~486 nm | [3] |

| Solubility | Water: Soluble (forms a palm orange solution) Ethanol: Soluble (forms a golden orange solution) | [2] |

| Chemical Reactivity | - In concentrated H₂SO₄: Forms a blood-red solution, which turns orange-brown upon dilution. - With strong HCl: Forms an orange-brown precipitate. - With concentrated NaOH: Solution turns orange-brown. | [2] |

Synthesis and Degradation Pathways

Synthesis Workflow

The synthesis of this compound is a multi-step process involving diazotization and azo coupling reactions. The foundational process begins with the double nitriding of 2,2′-Disulfo-4,4′-diaminobibenzene, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one and Naphthalen-2-ol respectively to form the final disazo structure.[2]

References

An In-depth Technical Guide to the Synthesis of Acid Orange 56

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism of Acid Orange 56 (C.I. 22895), a significant disazo acid dye. The document details the core chemical reactions, outlines a plausible experimental protocol based on established azo dye chemistry, and presents a theoretical mechanistic framework for its formation.

Introduction

This compound is a water-soluble anionic dye characterized by its double azo-class molecular structure. It finds applications in the dyeing of wool, silk, and other protein fibers, as well as in the paper and leather industries.[1] The synthesis of this dye is a multi-step process involving the creation of two azo (-N=N-) linkages, resulting in a complex and highly conjugated molecular architecture.

Synthesis Pathway

The synthesis of this compound is achieved through a two-stage process:

-

Bis-diazotization: The process begins with the bis-diazotization of the primary aromatic diamine, 2,2′-Disulfo-4,4′-diaminobibenzene. This reaction converts the two primary amino groups into highly reactive diazonium salt functionalities.

-

Azo Coupling: The resulting bis-diazonium salt is then sequentially coupled with two different aromatic compounds: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one and Naphthalen-2-ol.[1][2] This unsymmetrical coupling is a critical step in the formation of this compound.

The overall synthesis pathway is depicted in the following diagram:

Caption: Synthesis pathway of this compound.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 2,2′-Disulfo-4,4′-diaminobibenzene | 370.40 |

| Sodium Nitrite (NaNO₂) | 69.00 |

| Hydrochloric Acid (HCl), concentrated | 36.46 |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 174.20 |

| Naphthalen-2-ol | 144.17 |

| Sodium Hydroxide (NaOH) | 40.00 |

| Sodium Carbonate (Na₂CO₃) | 105.99 |

| Urea | 60.06 |

| Ice | - |

Procedure

Step 1: Bis-diazotization of 2,2′-Disulfo-4,4′-diaminobibenzene

-

A suspension of one molar equivalent of 2,2′-Disulfo-4,4′-diaminobibenzene in water is prepared in a reaction vessel.

-

The mixture is made acidic by the addition of approximately 2.5-3.0 molar equivalents of concentrated hydrochloric acid.

-

The suspension is cooled to 0-5 °C using an ice bath with constant stirring.

-

A solution of slightly more than two molar equivalents of sodium nitrite in cold water is added dropwise to the cooled suspension. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

The reaction mixture is stirred for an additional 30-60 minutes after the complete addition of the sodium nitrite solution. The completion of the diazotization can be monitored by testing for the absence of the primary aromatic amine using a suitable indicator paper (e.g., starch-iodide paper to detect excess nitrous acid).

-

Any excess nitrous acid is then destroyed by the addition of a small amount of urea.

Step 2: First Azo Coupling

-

In a separate vessel, one molar equivalent of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is dissolved in a dilute aqueous solution of sodium hydroxide or sodium carbonate to form the corresponding phenoxide, which is a more reactive coupling component.

-

This solution is cooled to 0-5 °C.

-

The cold bis-diazonium salt solution from Step 1 is then slowly added to the solution of the first coupling component with vigorous stirring.

-

The pH of the reaction mixture is carefully controlled during the addition, typically maintained in a weakly acidic to neutral range (pH 4-7) to favor the first coupling reaction. The exact pH will be a critical parameter to ensure selective mono-coupling.

-

The reaction is allowed to proceed at low temperature for several hours until the formation of the mono-azo intermediate is complete. This can be monitored by techniques such as thin-layer chromatography (TLC).

Step 3: Second Azo Coupling

-

In another vessel, one molar equivalent of Naphthalen-2-ol is dissolved in a dilute aqueous solution of sodium hydroxide.

-

This solution is also cooled to 0-5 °C.

-

The reaction mixture containing the mono-azo intermediate from Step 2 is then added to the cold solution of the second coupling component.

-

The pH of the reaction mixture is adjusted to a mildly alkaline range (pH 8-10) to facilitate the second coupling reaction.

-

The mixture is stirred at low temperature for several hours to ensure the completion of the second coupling reaction, forming the disazo dye, this compound.

Step 4: Isolation and Purification

-

The synthesized this compound is precipitated from the reaction mixture by the addition of a salting-out agent, such as sodium chloride.

-

The precipitate is collected by filtration and washed with a saturated sodium chloride solution to remove unreacted starting materials and by-products.

-

The crude dye can be further purified by recrystallization from a suitable solvent system to achieve the desired purity.

Reaction Mechanism

The synthesis of this compound proceeds through a series of electrophilic aromatic substitution reactions.

Bis-diazotization Mechanism

The bis-diazotization of 2,2′-Disulfo-4,4′-diaminobibenzene involves the reaction of the primary amino groups with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The mechanism for each amino group is as follows:

-

Protonation of nitrous acid.

-

Nucleophilic attack of the amino group on the protonated nitrous acid to form a protonated N-nitrosamine.

-

Deprotonation followed by protonation on the oxygen atom.

-

Elimination of a water molecule to form the diazonium ion.

This process occurs at both amino groups of the starting diamine to yield the bis-diazonium salt.

Azo Coupling Mechanism

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and the activated aromatic ring of the coupling component acts as the nucleophile.

Control of Selectivity in Unsymmetrical Coupling:

The key to synthesizing the unsymmetrical this compound lies in controlling the reactivity of the two diazonium groups and the two different coupling components. This is typically achieved by carefully controlling the pH of the reaction medium at each coupling stage.

-

First Coupling: The first coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is likely carried out under weakly acidic to neutral conditions. The pyrazolone derivative is a highly reactive coupling component.

-

Second Coupling: The second coupling with Naphthalen-2-ol is performed under mildly alkaline conditions. In an alkaline medium, the hydroxyl group of Naphthalen-2-ol is deprotonated to form the naphthoxide ion, which is a much more powerful nucleophile and readily reacts with the remaining diazonium group.

The difference in the reactivity of the coupling components and the careful control of pH allow for the stepwise and selective formation of the unsymmetrical bis-azo dye.

The mechanism for each coupling step involves the electrophilic attack of the diazonium ion on the electron-rich position of the coupling component, followed by the restoration of aromaticity through the loss of a proton.

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

Due to the limited availability of published data specifically for the synthesis of this compound, the following table provides expected ranges for key reaction parameters and potential analytical characterization data based on similar azo dye syntheses.

| Parameter | Expected Value/Range | Notes |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 °C | Crucial for the stability of the diazonium salt. |

| Coupling Temperature | 0 - 10 °C | Low temperatures are generally preferred to minimize side reactions. |

| pH (First Coupling) | 4 - 7 | To be optimized for selective mono-coupling. |

| pH (Second Coupling) | 8 - 10 | To activate the second coupling component. |

| Yield and Purity | ||

| Theoretical Yield | - | Dependent on the scale of the reaction. |

| Actual Yield | 60 - 80% | A typical range for multi-step dye syntheses, highly dependent on the optimization of reaction conditions and purification efficiency. |

| Purity | > 95% | Achievable through proper purification techniques like recrystallization. Purity can be assessed by techniques such as HPLC and spectroscopy. |

| Spectroscopic Data | ||

| UV-Vis (λmax) | 400 - 500 nm | Expected absorption maximum in the visible region, characteristic of the orange color. The exact λmax will depend on the solvent and pH. |

| FT-IR (cm⁻¹) | Key peaks expected for: -N=N- (azo stretch) around 1400-1450 cm⁻¹, -SO₃H (sulfonic acid) around 1030-1080 and 1150-1210 cm⁻¹, aromatic C-H and C=C stretches, and O-H stretch (from Naphthalen-2-ol). | |

| ¹H NMR / ¹³C NMR | - | Would show characteristic signals for the aromatic protons and carbons of the bibenzene, pyrazolone, and naphthol moieties. |

Conclusion

The synthesis of this compound is a classic example of the preparation of a complex, unsymmetrical bis-azo dye. The process relies on the fundamental principles of diazotization and electrophilic aromatic substitution. The successful synthesis of the target molecule with high yield and purity is critically dependent on the precise control of reaction parameters, particularly temperature and pH, to manage the sequential coupling steps effectively. This guide provides a robust theoretical and practical framework for researchers and scientists working on the synthesis and development of azo dyes and related compounds.

References

Spectroscopic properties of Acid Orange 56 (UV-Vis, Fluorescence)

This technical guide provides a comprehensive overview of the spectroscopic properties of the disazo dye, Acid Orange 56 (C.I. 22895; CAS No. 6470-20-8), focusing on its Ultraviolet-Visible (UV-Vis) and fluorescence characteristics. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a summary of available data, detailed experimental protocols, and a visualization of its synthetic pathway.

Introduction to this compound

This compound is a synthetic dye belonging to the double azo class of compounds.[1] Its chemical structure, characterized by two azo (-N=N-) groups, is responsible for its distinct orange color.[2][3] The dye is water-soluble, a property enhanced by the presence of sulfonic acid groups, which also improves its affinity for various substrates.[3] It finds applications in the dyeing of textiles, particularly wool and silk, as well as in the paper and leather industries.[1][4] The molecular formula of this compound is C₃₂H₂₂N₆Na₂O₈S₂, with a molecular weight of 728.66 g/mol .[1][5]

UV-Visible Spectroscopic Properties

The vibrant orange hue of this compound is a direct result of its strong absorption of light in the visible region of the electromagnetic spectrum. This absorption is primarily attributed to π-π* electronic transitions within the extensive conjugated system created by the aromatic rings and the two azo linkages.[2]

Table 1: UV-Vis Absorption Data for an Analogous Azo Dye

| Compound | λmax (nm) | Solvent |

| Acid Orange 7 | ~484 | Water |

Fluorescence Spectroscopic Properties

Azo dyes, including this compound, are generally characterized by weak fluorescence. The azo bond is known to have a fluorescence quenching effect, which significantly reduces the quantum yield of emission.

Specific fluorescence data for this compound, such as its excitation and emission maxima, are not available in the public domain. However, studies on other azo dyes, such as Acid Orange II, provide insight into the expected fluorescent behavior. Research on Acid Orange II has shown that it exhibits very weak fluorescence, with an emission peak at 350 nm when excited at 250 nm.[6] This suggests that any fluorescence from this compound would likely be in the UV or near-UV region and of low intensity.

Table 2: Fluorescence Data for an Analogous Azo Dye

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Notes |

| Acid Orange II | 250 | 350 | Fluorescence is reported to be very weak.[6] |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining UV-Vis absorption and fluorescence spectra of dyes like this compound.

UV-Visible Spectroscopy Protocol

This protocol outlines the steps for determining the UV-Vis absorption spectrum and λmax of a dye.

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent (e.g., deionized water or ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations spanning a range that will produce absorbance values between 0.1 and 1.0.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time. Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent used to prepare the dye solutions. Place the cuvette in the spectrophotometer and record a baseline or blank spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.

-

Sample Measurement: Rinse the cuvette with one of the working solutions and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax). If determining the molar absorptivity, plot a calibration curve of absorbance at λmax versus concentration. The slope of this line, according to the Beer-Lambert law, will be the molar absorptivity (ε) if the path length of the cuvette is 1 cm.

Fluorescence Spectroscopy Protocol

This protocol describes the general procedure for measuring the fluorescence excitation and emission spectra of a dye.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

-

Spectrofluorometer Setup: Power on the spectrofluorometer and allow the lamp to stabilize.

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to a wavelength where the dye is known or expected to absorb light (an initial guess can be the λmax from UV-Vis spectroscopy).

-

Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to record the fluorescence emission spectrum.

-

The peak of this spectrum is the emission maximum.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum emission determined in the previous step.

-

Scan the excitation monochromator over a range of shorter wavelengths to record the excitation spectrum.

-

The peak of this spectrum should correspond to the absorption spectrum of the fluorescing species.

-

-

Data Correction: For accurate spectra, it is important to use a spectrofluorometer that can correct for variations in lamp intensity and detector response as a function of wavelength.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process involving diazotization and azo coupling reactions.[1] The manufacturing process begins with the double nitriding of 2,2′-Disulfo-4,4′-diaminobibenzene. This is followed by coupling reactions with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one and Naphthalen-2-ol.[1] A generalized logical workflow for the synthesis of a disazo dye like this compound is depicted below.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a disazo dye with strong absorption in the visible spectrum, which dictates its orange color. While specific quantitative data on its UV-Vis and fluorescence properties are not widely published, an understanding of its spectroscopic characteristics can be inferred from its chemical structure and by comparison with analogous azo dyes. The provided experimental protocols offer a framework for researchers to determine these properties empirically. The synthesis of this compound follows a classical pathway for disazo dyes, involving sequential diazotization and coupling reactions. Further research to quantify the photophysical parameters of this compound would be beneficial for its application and for understanding its environmental fate.

References

An In-depth Technical Guide to the Solubility of Acid Orange 56

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the azo dye, Acid Orange 56. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvents. This document compiles available data on its solubility in water and organic solvents, outlines a detailed experimental protocol for solubility determination, and presents logical workflows and relationships through diagrams.

Introduction to this compound

This compound, a disodium salt of a disulfonic azo dye, is primarily used in the textile industry for dyeing wool, silk, and nylon. Its chemical structure, characterized by the presence of two sulfonate groups, suggests a degree of aqueous solubility. Understanding its solubility profile is crucial for various applications, including optimizing dyeing processes, developing new formulations, and assessing its environmental fate and potential biological interactions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | disodium;2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]-5-[(3-methyl-5-oxo-1-phenyl-pyrazol-4-yl)diazenyl]benzenesulfonate |

| CAS Number | 6470-20-8 |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ |

| Molecular Weight | 728.66 g/mol |

| Appearance | Orange powder |

| Color in Water | Palm orange |

| Color in Ethanol | Gold orange |

Solubility of this compound

The solubility of a substance is a critical parameter that dictates its application and behavior in different environments. This compound is qualitatively described as soluble in water and ethanol[1]. One source provides a semi-quantitative measure of its solubility in water at a specific temperature. The available data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility |

| Water | 90 | ≥ 60 g/L |

| Water | Not Specified | Soluble[1] |

| Ethanol | Not Specified | Soluble[1] |

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the experimental determination of this compound solubility using the widely accepted shake-flask method coupled with UV-Vis spectrophotometry.

Principle

An excess amount of this compound is agitated in a solvent of interest at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved dye in the filtrate is determined using a UV-Vis spectrophotometer by comparing its absorbance to a pre-established calibration curve.

Apparatus and Reagents

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

Thermostatic shaker bath or incubator

-

Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

-

Graduated pipettes and micropipettes

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Scintillation vials or flasks with screw caps

-

Beakers and other standard laboratory glassware

-

-

Reagents:

-

This compound (high purity)

-

Deionized water

-

Ethanol (analytical grade)

-

Other organic solvents of interest (e.g., methanol, acetone, analytical grade)

-

Experimental Procedure

Part A: Preparation of Standard Solutions and Calibration Curve

-

Prepare a Stock Solution: Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of the chosen solvent (e.g., deionized water) in a volumetric flask to prepare a stock solution of known concentration (approximately 1 g/L).

-

Prepare a Series of Standard Solutions: Perform serial dilutions of the stock solution to prepare at least five standard solutions of decreasing concentrations. For example, prepare standards with concentrations of 50 mg/L, 25 mg/L, 12.5 mg/L, 6.25 mg/L, and 3.125 mg/L.

-

Determine the Wavelength of Maximum Absorbance (λmax): Scan one of the standard solutions (e.g., 25 mg/L) using the UV-Vis spectrophotometer over a wavelength range of 350-600 nm to determine the λmax, the wavelength at which the dye exhibits the highest absorbance.

-

Measure Absorbance of Standard Solutions: Set the spectrophotometer to the determined λmax. Measure the absorbance of the solvent (as a blank) and each of the standard solutions.

-

Construct the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

Part B: Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound (e.g., 100 mg) to a series of vials each containing a known volume (e.g., 10 mL) of the solvent of interest. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to saturate the filter material.

-

Dilution (if necessary): The filtered saturated solution may need to be diluted with the solvent to bring its absorbance within the linear range of the calibration curve. Record the dilution factor.

-

Absorbance Measurement: Measure the absorbance of the diluted (or undiluted) filtrate at the λmax using the UV-Vis spectrophotometer.

-

Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the measured sample. Multiply this value by the dilution factor (if any) to obtain the solubility of this compound in the solvent at the specified temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors. The logical relationship between these factors is depicted in the diagram below.

Signaling Pathways

A thorough search of scientific literature and databases did not yield any information on specific signaling pathways that are directly modulated by or influence the solubility of this compound. The primary relevance of this compound is in the field of dye chemistry and technology, and its biological interactions are not extensively characterized in the context of cellular signaling.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in water and organic solvents. While qualitative data indicates its solubility in polar solvents like water and ethanol, there is a clear need for more comprehensive quantitative studies to establish a detailed solubility profile across a range of conditions. The provided experimental protocol offers a robust framework for researchers to generate this valuable data. The diagrams presented visually articulate the experimental process and the key factors governing solubility. It is important to note the absence of information regarding the interaction of this compound with cellular signaling pathways, highlighting a potential area for future research.

References

An In-depth Technical Guide to the Photostability and Degradation Profile of C.I. Acid Orange 56

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Orange 56 is a synthetic double azo dye characterized by its vibrant orange hue.[1] Its chemical structure, comprised of two azo bonds (–N=N–) linking substituted naphthalene, biphenyl, and pyrazolone aromatic systems, is responsible for its color.[1] Like many azo dyes, understanding the photostability and degradation profile of this compound is crucial, particularly in contexts where it might be exposed to light, leading to potential discoloration and the formation of degradation products. This guide provides a comprehensive overview of the anticipated photostability and degradation pathways of this compound, based on the established behavior of structurally similar azo dyes, due to the limited availability of direct research on this specific compound.

Data Presentation

Due to the absence of specific published quantitative data for the photodegradation of this compound, the following table illustrates the type of data that would be generated in a comprehensive photostability study. The values presented are hypothetical and serve as a template for what researchers should aim to quantify.

| Parameter | Value | Conditions | Analytical Method |

| Degradation Rate Constant (k) | e.g., 0.015 min⁻¹ | UV-A irradiation (365 nm) in aqueous solution | UV-Vis Spectrophotometry |

| Quantum Yield (Φ) | e.g., 1.2 x 10⁻⁴ | Monochromatic light at λmax | Chemical Actinometry |

| Half-life (t₁/₂) | e.g., 46.2 min | Under specified irradiation conditions | Calculated from k |

| % Degradation after 2h | e.g., 85% | Solar simulator, TiO₂ catalyst | High-Performance Liquid Chromatography (HPLC) |

| Identified Degradation Products | e.g., Aromatic amines, phenols | Post-irradiation sample analysis | Gas Chromatography-Mass Spectrometry (GC-MS) |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to assess the photostability and degradation profile of this compound. These protocols are based on established methods for studying the photodegradation of other azo dyes.

Photodegradation Study

-

Preparation of Dye Solution: A stock solution of this compound is prepared in ultrapure water. The concentration is adjusted to have an absorbance maximum (λmax) within the linear range of the spectrophotometer (typically around 10-20 mg/L).

-

Irradiation Setup: The dye solution is placed in a quartz photoreactor. A cooling jacket is used to maintain a constant temperature.[2]

-

Light Source: A high-pressure mercury lamp or a solar simulator is used as the light source. The light intensity is measured using a radiometer. For specific wavelength studies, bandpass filters are employed.

-

Sample Collection: Aliquots of the dye solution are collected at regular time intervals.

-

Analysis: The degradation of this compound is monitored by measuring the decrease in absorbance at its λmax using a UV-Vis spectrophotometer. The degradation kinetics are then calculated from this data. For identification of degradation products, the collected samples are analyzed by HPLC and GC-MS.

Photocatalytic Degradation Study

-

Catalyst Suspension: A known amount of a photocatalyst, such as titanium dioxide (TiO₂), is added to the this compound solution.

-

Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[2]

-

Irradiation: The suspension is then exposed to a suitable light source (e.g., UV-A or simulated solar light).

-

Sample Processing: At specific time intervals, samples are withdrawn and centrifuged to remove the catalyst particles.[2]

-

Analysis: The filtrate is then analyzed using a UV-Vis spectrophotometer to determine the concentration of the remaining dye. Further analysis by techniques like Total Organic Carbon (TOC) analysis can provide information on the mineralization of the dye.

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for photostability testing of this compound.

Proposed Degradation Pathway

Caption: Proposed degradation pathway for this compound under photolytic conditions.

References

An In-depth Technical Guide to the Toxicological Data and Safety Information for Acid Orange 56

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data and safety information for Acid Orange 56 (CAS No. 6470-20-8). It is intended for informational purposes for a scientific audience. It is crucial to note that specific experimental toxicological data for this compound is limited in publicly available literature. Therefore, this guide also outlines the standard toxicological testing protocols relevant to this class of compound (disazo dye) and discusses potential hazards based on the general understanding of azo dyes.

Chemical and Physical Properties

This compound is a synthetic disazo dye.[1][2] Its chemical structure and properties are fundamental to understanding its toxicological profile.

| Property | Value | Reference |

| CAS Number | 6470-20-8 | [1][3][4][5][6] |

| Molecular Formula | C32H22N6Na2O8S2 | [5][7] |

| Molecular Weight | 728.66 g/mol | [5] |

| Appearance | Orange powder | [8] |

| Solubility | Soluble in water | [1][8] |

| Synonyms | C.I. This compound, Acid Milling Orange G, Acid Orange 3GL, Amacid Neutral Orange SGS, Apollo Nylon Fast Orange NG | [1] |

Toxicological Data Summary

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Not available | Oral | Data not available | [3] |

| LD50 | Not available | Dermal | Data not available | [3] |

| LC50 | Not available | Inhalation | Data not available | [3] |

Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | Not available | Data not available | [3] |

| Eye Irritation | Not available | Data not available | [3] |

| Skin Sensitization | Not available | Data not available | [3] |

Genotoxicity

| Assay | Test System | Result | Reference |

| Ames Test | Salmonella typhimurium | Data not available | |

| In vitro Micronucleus | Mammalian cells | Data not available | |

| In vivo Micronucleus | Rodent | Data not available |

Carcinogenicity

| Species | Route | Result | Reference |

| Rat | Not available | Data not available | |

| Mouse | Not available | Data not available |

Experimental Protocols

In the absence of specific experimental data for this compound, this section details the standardized and internationally recognized OECD (Organisation for Economic Co-operation and Development) test guidelines that would be employed to assess the toxicological profile of such a substance.[7][9][10]

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next dose to be administered.[11]

-

Animals: Typically, rats or mice of a single sex (usually females) are used.[11]

-

Procedure:

-

Animals are fasted prior to dosing.[11]

-

The test substance is administered orally by gavage at a defined starting dose level (e.g., 2000, 300, or 5 mg/kg body weight).[11]

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weights are recorded weekly.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured to determine the irritant potential.

-

Test System: A three-dimensional RhE model with a functional stratum corneum.

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed by washing.

-

The viability of the cells is determined using a quantitative assay (e.g., MTT assay).

-

-

Data Analysis: A substance is classified as a skin irritant if the mean cell viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

In Vitro Eye Irritation - OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method)

This in vitro method is used to identify chemicals that can induce serious eye damage.

-

Principle: The test substance is applied to a reconstructed human cornea-like epithelium (RhCE) model. Cell viability is measured to assess eye irritation potential.

-

Test System: A three-dimensional RhCE model.

-

Procedure:

-

The test substance is applied to the apical surface of the RhCE tissue.

-

Following exposure, the substance is rinsed off.

-

Cell viability is measured using a quantitative method like the MTT assay.

-

-

Data Analysis: A chemical is classified as causing serious eye damage if the mean tissue viability is reduced below a specific cutoff value (e.g., ≤ 60%).

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is widely used to assess the mutagenic potential of a substance.[12]

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in genes involved in histidine or tryptophan synthesis, respectively. The test substance is evaluated for its ability to cause reverse mutations, restoring the functional capability of the bacteria to synthesize the amino acid.[12]

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix), which simulates mammalian metabolism.[12]

-

The treated bacteria are plated on a minimal agar medium lacking the specific amino acid.

-

After incubation, the number of revertant colonies is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.

Potential Mechanisms of Toxicity and Signaling Pathways

Specific signaling pathways for this compound toxicity have not been elucidated. However, as a disazo dye, its primary toxicological concern is related to its metabolism.

Metabolic Activation of Azo Dyes

The azo bond (-N=N-) in azo dyes can be cleaved by azoreductases, which are present in the liver and intestinal microflora.[13][14] This reductive cleavage can lead to the formation of aromatic amines.[1][13][14] Some aromatic amines are known to be mutagenic and carcinogenic.[13] The subsequent metabolic activation of these aromatic amines, often through N-hydroxylation and esterification, can lead to the formation of highly reactive electrophilic species that can bind to DNA, leading to mutations and potentially initiating cancer.[13]

Caption: Metabolic activation pathway of azo dyes.

Experimental and Logical Workflows

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicology of a chemical like this compound, starting with in vitro assays and progressing to in vivo studies if necessary.

Caption: A general workflow for toxicological assessment.

Safety Information and Handling

Given the lack of specific data, it is prudent to handle this compound with the precautions appropriate for a chemical with unknown toxicological properties and as a potential azo dye metabolite precursor.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[3] In case of dust formation, use a suitable respirator.

-

Engineering Controls: Use in a well-ventilated area.[3]

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water.

-

Ingestion: Rinse mouth with water. Consult a physician.[3]

-

-

Environmental Precautions: Avoid release to the environment.

Conclusion

While this compound is used in various industrial applications for its coloring properties, there is a significant lack of publicly available, specific toxicological data. Based on its chemical structure as a disazo dye, the primary toxicological concern is the potential for metabolic cleavage to form aromatic amines, which may be mutagenic or carcinogenic. In the absence of specific data, a precautionary approach to handling is recommended. Any comprehensive safety assessment of this compound would require conducting a battery of toxicological tests according to established international guidelines, such as those published by the OECD. This would include assays for acute toxicity, skin and eye irritation, genotoxicity, and potentially carcinogenicity, to fill the existing data gaps and allow for a thorough risk assessment.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 6470-20-8 | Benchchem [benchchem.com]

- 5. Acid Orange 56 CAS#: 6470-20-8 [m.chemicalbook.com]

- 6. This compound | CAS#:6470-20-8 | Chemsrc [chemsrc.com]

- 7. OECD and EU test guidelines - ECHA [echa.europa.eu]

- 8. cir-safety.org [cir-safety.org]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Azo Dye Metabolism → Area [pollution.sustainability-directory.com]

An In-Depth Technical Guide to the Environmental Impact and Biodegradability of Acid Orange 56

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Orange 56, a synthetic azo dye, is utilized across various industries, leading to its potential release into the environment. This technical guide provides a comprehensive overview of the environmental fate of this compound, with a focus on its biodegradability and ecotoxicological effects. This document synthesizes available data on its impact on aquatic ecosystems, details the microbial pathways involved in its degradation, and presents standardized experimental protocols for its assessment. The information herein is intended to support researchers and professionals in evaluating the environmental risks associated with this compound and in developing effective remediation strategies.

Environmental Fate and Ecotoxicity

This compound is characterized by its slow biodegradation in aerobic environments such as water, sediment, and soil.[1] This persistence raises concerns about its long-term environmental impact. While specific quantitative data on the acute and chronic toxicity of this compound to a range of aquatic organisms remains limited in publicly available literature, screening assessments indicate a potential for harm to aquatic life at low concentrations.[1][2]

Upon degradation, this compound can undergo reductive cleavage of its azo bond, a common feature of azo dyes, leading to the formation of aromatic amines.[3][4][5] In the case of this compound, this process is expected to release 2,2′-disulfobenzidine.[4][5] Aromatic amines are a class of compounds with potential toxicological significance, warranting further investigation into their environmental and health impacts.

Table 1: Summary of Environmental Impact Data for this compound

| Parameter | Finding | Citation |

| Biodegradability | Expected to biodegrade very slowly in aerobic environments (water, sediment, and soil). | [1] |

| Aquatic Ecotoxicity | Potential to cause harm to aquatic organisms at low concentrations. | [1][2] |

| Primary Degradation Product | Reductive cleavage of the azo bond releases 2,2′-disulfobenzidine. | [4][5] |

Biodegradability and Microbial Degradation

The biodegradation of this compound, like other azo dyes, is primarily initiated by the reductive cleavage of the azo (-N=N-) bond. This process is often carried out by a diverse range of microorganisms, including bacteria and fungi, under anaerobic or microaerophilic conditions. The key enzymes responsible for this initial step are azoreductases.

Microbial Degradation Pathways

The microbial degradation of this compound can be conceptualized as a two-stage process:

-

Reductive Cleavage (Decolorization): Under anaerobic conditions, azoreductases transfer electrons from electron donors like NADH or NADPH to the azo bond of this compound. This breaks the bond, resulting in the formation of colorless aromatic amines. This initial step is responsible for the decolorization of the dye.

-

Aerobic Degradation of Aromatic Amines: The resulting aromatic amines, such as 2,2′-disulfobenzidine, may be further mineralized by other microbial communities under aerobic conditions. This secondary stage is crucial for the complete detoxification of the dye wastewater.

Diagram: Generalized Microbial Degradation Pathway of an Azo Dye

Caption: Generalized pathway of azo dye degradation by microorganisms.

Genetic Regulation of Azoreductases

The expression of azoreductase genes in bacteria can be influenced by various environmental factors. Studies have shown that the presence of azo dyes can induce the expression of these genes. The regulation of azoreductase genes is a complex process involving various regulatory elements that respond to the presence of the dye and other cellular signals. Understanding this regulation is key to optimizing microbial systems for efficient dye degradation.

Experimental Protocols

This section outlines standardized methodologies for assessing the biodegradability and ecotoxicity of this compound.

Ready Biodegradability Test (Based on OECD Guideline 301F)

This protocol provides a framework for determining the ready biodegradability of this compound in an aerobic aqueous medium.

Objective: To assess the potential for rapid and ultimate biodegradation of this compound.

Principle: A small amount of the test substance is incubated in a mineral medium with a mixed population of aerobic microorganisms. The consumption of oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

Materials:

-

This compound (analytical grade)

-

Mineral medium (as specified in OECD 301)

-

Activated sludge from a domestic wastewater treatment plant (as microbial inoculum)

-

Biochemical oxygen demand (BOD) bottles

-

Oxygen meter or manometric respirometer

Procedure:

-

Prepare a stock solution of this compound in the mineral medium.

-

Aerate fresh activated sludge to bring it to endogenous respiration.

-

Set up triplicate test flasks containing the mineral medium, the microbial inoculum, and this compound at a concentration of 2-5 mg/L.

-

Prepare triplicate blank controls containing only the mineral medium and the inoculum.

-

Prepare a reference control with a readily biodegradable substance (e.g., sodium benzoate).

-

Incubate the flasks in the dark at a constant temperature (20 ± 1 °C).

-

Measure the oxygen consumption in each flask at regular intervals for 28 days.

-

Calculate the percentage of biodegradation based on the oxygen consumed relative to the ThOD.

Interpretation of Results: A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% ThOD within a 10-day window during the 28-day test period.

Diagram: Experimental Workflow for Ready Biodegradability Test

Caption: Workflow for assessing the ready biodegradability of this compound.

Azo Dye Decolorization Assay

This protocol describes a method to quantify the decolorization of this compound by a microbial culture.[6]

Objective: To determine the rate and extent of color removal from a solution containing this compound by a specific microorganism or microbial consortium.

Principle: The concentration of the dye in the supernatant of a microbial culture is measured spectrophotometrically over time. The decrease in absorbance at the dye's maximum wavelength (λmax) corresponds to its decolorization.

Materials:

-

This compound

-

Microbial culture of interest

-

Appropriate growth medium

-

Spectrophotometer (UV-Vis)

-

Centrifuge

Procedure:

-

Determine the λmax of this compound by scanning a solution of the dye in the growth medium across the visible spectrum.

-

Inoculate a sterile growth medium containing a known concentration of this compound (e.g., 50-100 mg/L) with the microbial culture.

-

Incubate the culture under appropriate conditions (e.g., temperature, shaking/static for aerobic/anaerobic conditions).

-

At regular time intervals, withdraw an aliquot of the culture.

-

Centrifuge the aliquot to pellet the microbial cells.

-

Measure the absorbance of the supernatant at the λmax of this compound.

-

Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Absorbance at time t) / Initial Absorbance] x 100

Analysis of Degradation Products by HPLC-MS

This protocol outlines the use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify the aromatic amines and other metabolites formed during the biodegradation of this compound.

Objective: To identify and tentatively quantify the degradation products of this compound.

Principle: The supernatant from the decolorization assay is analyzed by HPLC to separate the different components. The separated components are then introduced into a mass spectrometer to determine their mass-to-charge ratio (m/z), which aids in their identification.

Materials:

-

Supernatant from the decolorization assay

-

HPLC system with a suitable column (e.g., C18)

-

Mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Appropriate mobile phases (e.g., acetonitrile, water with formic acid)

-

Analytical standards of potential degradation products (if available)

Procedure:

-

Filter the supernatant from the decolorization assay through a 0.22 µm filter.

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

Perform chromatographic separation using a suitable gradient elution program.

-

Direct the eluent from the HPLC column to the mass spectrometer.

-

Acquire mass spectra of the eluting peaks.

-

Analyze the mass spectra to determine the m/z of the parent ions and their fragmentation patterns.

-

Compare the obtained mass spectra with databases or with the spectra of analytical standards to identify the degradation products.

Conclusion

The available evidence suggests that this compound is a persistent organic pollutant with the potential to cause harm to aquatic ecosystems. Its slow biodegradability and the formation of potentially hazardous aromatic amines upon degradation necessitate careful management of its release into the environment. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the environmental impact of this compound and other azo dyes. Further research is warranted to obtain more comprehensive ecotoxicological data and to explore and optimize microbial and other remediation technologies for the effective treatment of wastewater containing this dye.

References

- 1. Azo dye decolorization experiments [bio-protocol.org]

- 2. www2.mst.dk [www2.mst.dk]

- 3. Genome-Scale Investigation of the Regulation of azoR Expression in Escherichia coli Using Computational Analysis and Transposon Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening Assessment - Part 2 - Canada.ca [canada.ca]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 6. Decolorization Assay of Azo Dyes [bio-protocol.org]

Acid Orange 56 molecular weight and chemical formula

This document provides the fundamental chemical properties of the diazo dye, Acid Orange 56. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Core Chemical Data

The essential chemical identifiers for this compound are summarized in the table below for quick reference.

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂[1][][3][4] |

| Molecular Weight | 728.66 g/mol [1][][3] |

| CAS Registry Number | 6470-20-8[1][3] |

Note on Technical Guide Scope: The request for an in-depth technical guide with experimental protocols and signaling pathways is not applicable to the fundamental chemical data of a specific compound like this compound. Such in-depth documentation would be relevant for a complex biological process or a novel experimental technique. This document focuses on delivering the core chemical information as requested.

Relationship between Chemical Identity and Properties

The following diagram illustrates the direct relationship between the chemical's name and its fundamental properties.

Caption: Relationship between this compound and its key chemical properties.

References

Mechanism of action of Acid Orange 56 as an acid dye

An In-depth Technical Guide on the Core Mechanism of Action of Acid Orange 56

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a double azo, anionic dye primarily utilized in the textile industry for coloring protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] Its efficacy is rooted in a well-understood electrochemical interaction between the dye molecule and the fiber's polymer structure, facilitated by an acidic environment. This guide elucidates the fundamental mechanism of action, presents key quantitative performance data, and provides detailed experimental protocols for the application and evaluation of this compound.

Chemical & Physical Properties of this compound

This compound (C.I. 22895) is characterized by its dual azo chromophore and the presence of two sodium sulfonate groups, which impart water solubility and its anionic nature.[1][3] These sulfonate groups are the primary functional moieties responsible for the dye's classification and mechanism as an acid dye.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Number | 6470-20-8 | [1][4] |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [1] |

| Molecular Weight | 728.66 g/mol | [1] |

| Chemical Class | Double Azo Dye | [1] |

| Appearance | Orange Powder | [5] |

| Solubility (90°C) | ≥ 60 g/L | [5] |

| Recommended Dyeing pH | 4.0 - 5.0 (Wool & Nylon) | [5] |

Core Mechanism of Action

The dyeing process with this compound is a physiochemical phenomenon governed by the principles of ionic bonding, supplemented by weaker intermolecular forces. The mechanism can be dissected into a sequence of controlled steps initiated by the creation of an acidic dyebath.

-

Protonation of Fiber: Protein fibers (wool, silk) and polyamide fibers (nylon) are amphotropic, containing both amino (-NH₂) and carboxyl (-COOH) groups.[3] In a neutral solution, these groups exist as zwitterions (-NH₃⁺ and -COO⁻). By introducing an acid (e.g., acetic or formic acid) to the dyebath to lower the pH below the fiber's isoelectric point (pH 4.2-4.8 for wool), the concentration of protonated amino groups (-NH₃⁺) is significantly increased, imparting a net positive charge to the fiber.[3][6]

-

Dye Anion Availability: In the aqueous dyebath, the sodium sulfonate groups (-SO₃Na) on the this compound molecule dissociate, yielding large, colored anions (Dye-SO₃⁻) and sodium cations (Na⁺).[7]

-

Ionic Bond Formation: The primary fixation mechanism is the electrostatic attraction between the anionic sulfonate groups of the dye and the cationic, protonated amino sites on the fiber polymer chain.[6][7] This forms a stable salt linkage, effectively anchoring the dye to the fiber.

-

Secondary Forces: In addition to the principal ionic bonds, other, weaker forces contribute to the overall dye-fiber affinity and stability. These include Van der Waals forces and hydrogen bonding.[2][8][9]

The logical relationship between the key components of this mechanism is illustrated in the diagram below.

Figure 1: Core mechanism of this compound fixation on protein/polyamide fibers.

Quantitative Performance Data

The performance of a dye is quantified by its fastness properties, which describe the resistance of the color to various external influences. The ratings are typically given on a scale of 1 to 5, where 5 represents the highest fastness.

| Fastness Property | Standard | Rating (Fading) | Rating (Staining) |

| Light (Xenon Arc) | ISO 105-B02 | 3 | - |

| Washing (Soaping) | ISO 105-C06 | 3-4 | 4 |

| Perspiration | ISO 105-E04 | 3-4 | 4 |

| Oxygen Bleaching | ISO 105-N02 | 2 | 4-5 |

| Seawater | ISO 105-E02 | 4-5 | - |

| Rubbing (Crocking) | ISO 105-X12 | Dry: 4-5, Wet: 4 | - |

| Data sourced from World Dye Variety.[1] Ratings are for dyeing on polyamide. |

Experimental Protocols

Protocol for Dyeing Polyamide Fabric

This protocol describes a standard laboratory exhaust dyeing procedure for a 10-gram polyamide fabric sample.

Materials & Reagents:

-

This compound dye powder

-

Polyamide fabric (10 g, pre-scoured)

-

Glacial Acetic Acid (or Formic Acid 85%)

-

Anionic Leveling Agent

-

Glauber's Salt (Anhydrous Sodium Sulfate)

-

Deionized water

-

Laboratory dyeing apparatus (e.g., Rotadyer)

-

Beakers, graduated cylinders, pH meter

Procedure:

-

Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound by dissolving 1.0 g of dye powder in 100 mL of deionized water.

-

Dye Bath Calculation (Recipe for 2% shade):

-

Material to Liquor Ratio (M:L): 1:20

-

Total Liquor Volume: 10 g fabric × 20 = 200 mL

-

Dye Required (2% owf): 10 g × 0.02 = 0.2 g

-

Volume of 1% Stock Solution: (0.2 g / 1.0 g) × 100 mL = 20 mL

-

Acetic Acid (to achieve pH 4.0-5.0): ~1 g/L = 0.2 g (or ~0.2 mL)

-

Leveling Agent (1% owf): 10 g × 0.01 = 0.1 g

-

Glauber's Salt (5% owf): 10 g × 0.05 = 0.5 g

-

-

Dye Bath Preparation:

-

To the dyeing vessel, add approximately 150 mL of deionized water.

-

Add the calculated amounts of Glauber's Salt and leveling agent. Stir until dissolved.

-

Add the calculated volume of acetic acid and check the pH, adjusting to between 4.0 and 5.0.

-

Add the 20 mL of dye stock solution.

-

Add remaining water to bring the total volume to 200 mL.

-

-

Dyeing Cycle:

-

Introduce the wetted polyamide fabric into the dye bath at an initial temperature of 40-50°C.[6]

-

Seal the vessel and begin agitation.

-

Increase the temperature at a rate of 1.5°C/minute until it reaches 98-100°C.

-

Hold at this temperature for 45-60 minutes, maintaining agitation.[10]

-

Cool the vessel down to 70°C at a rate of 2°C/minute.

-

-

Rinsing and Drying:

-

Remove the fabric from the dye bath.

-

Rinse thoroughly with warm water, followed by a cold water rinse, until the water runs clear.

-

Squeeze out excess water and air-dry the fabric.

-

Figure 2: Experimental workflow for exhaust dyeing of polyamide with this compound.

Protocol for Color Fastness to Rubbing (ISO 105-X12)

This protocol outlines the standardized method for assessing the amount of color transferred from a fabric surface by rubbing.

Apparatus & Materials:

-

Crockmeter (conforming to ISO 105-X12 specifications)[11]

-

Standard white cotton rubbing cloth (5x5 cm)

-

Dyed fabric specimen (at least 14x5 cm)

-

Grey Scale for Staining (ISO 105-A03)

-

Deionized water (for wet rubbing)

Procedure:

-

Specimen Preparation:

-

Cut a specimen of the dyed fabric.

-

Allow the specimen to condition at 20±2°C and 65±4% relative humidity for at least 4 hours.

-

-

Dry Rubbing Test:

-

Mount the dyed fabric specimen onto the base of the Crockmeter, ensuring it is flat.

-

Fix a dry, conditioned piece of the standard white cotton cloth to the rubbing finger (16 mm diameter).

-

Lower the finger onto the test specimen.

-

Turn the crank to slide the finger back and forth 10 times at a rate of one cycle per second, applying a downward force of 9 Newtons.[11]

-

Remove the white cotton cloth.

-

-

Wet Rubbing Test:

-

Thoroughly wet a piece of the standard white cotton cloth in deionized water.

-

Squeeze it to achieve a wet pick-up of 100% (i.e., the wet cloth weighs twice its dry weight).

-

Repeat the procedure described in step 2 with the wet cloth on a fresh area of the dyed specimen.

-

-

Evaluation:

-

Allow the tested white cloths to air-dry.

-

Place the tested cloths against a piece of clean, untested white cloth.

-

Under standardized lighting, use the Grey Scale for Staining to assess the degree of color transfer for both the dry and wet tests.

-

Assign a rating from 1 (heavy staining) to 5 (no staining).

-

Conclusion

The mechanism of action for this compound is a robust and well-characterized process centered on the formation of ionic bonds between the dye's sulfonate anions and protonated amino groups within the fiber. This interaction, optimized under specific pH and temperature conditions, results in good overall performance, particularly for dyeing nylon and wool. The provided quantitative data and detailed experimental protocols offer a comprehensive framework for researchers to apply and evaluate this dye in a controlled and reproducible manner.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Clartech Organic [clartechorganics.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 6470-20-8 | Benchchem [benchchem.com]

- 5. chsdye.com [chsdye.com]

- 6. textilelearner.net [textilelearner.net]

- 7. Acid dye - Wikipedia [en.wikipedia.org]

- 8. How Acid Dye Works [dharmatrading.com]

- 9. etaorganics.com [etaorganics.com]

- 10. textilestudycenter.com [textilestudycenter.com]

- 11. vietextile.com [vietextile.com]

Methodological & Application

Application Notes and Protocols: Acid Orange 56 Staining for Histological Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Orange 56 is a synthetic diazo dye belonging to the acid dye category. In histological applications, acid dyes are utilized to stain basic cellular components, such as the cytoplasm, connective tissue, and muscle fibers. The anionic nature of this compound allows it to bind to cationic (basic) proteins in the tissue, resulting in a distinct orange coloration. This staining technique is valuable for providing contrast to nuclear stains and for the general morphological assessment of tissue sections. While a standardized, universally adopted protocol for this compound in histology is not extensively documented, this document provides a detailed, adaptable protocol based on the general principles of acid dye staining and protocols for similar orange dyes, such as Orange G.

Principle of Staining

The staining mechanism of this compound relies on electrostatic interactions between the negatively charged dye molecules and positively charged tissue components. In an acidic solution, the amino groups of proteins in the cytoplasm and connective tissue become protonated, acquiring a positive charge. The anionic sulfonate groups of the this compound dye then form ionic bonds with these protonated amino groups, leading to the selective staining of these structures. The intensity of the staining can be modulated by factors such as the pH of the staining solution, dye concentration, and staining time.

Materials and Reagents

| Reagent/Material | Specifications |

| This compound Dye Powder | C.I. 22895 |

| Distilled or Deionized Water | High purity |

| Glacial Acetic Acid | ACS Grade |

| Ethanol | 100%, 95%, 70% |

| Xylene or Xylene Substitute | Histological Grade |

| Harris Hematoxylin Solution | (or other suitable nuclear stain) |

| 1% Acid Alcohol | 1% HCl in 70% Ethanol |

| Scott's Tap Water Substitute | (or other bluing agent) |

| Paraffin-embedded tissue sections | 4-5 µm thickness |

| Staining jars and racks | |

| Coverslips and Mounting Medium | |

| Microscope |

Staining Solution Preparation

1% this compound Stock Solution:

-

This compound: 1 g

-

Distilled Water: 100 ml

-

Glacial Acetic Acid: 0.5 ml

To prepare:

-

Dissolve 1 gram of this compound powder in 100 ml of distilled water.

-

Stir until the dye is completely dissolved. Gentle heating may be applied if necessary.

-

Add 0.5 ml of glacial acetic acid to the solution and mix well.

-

Filter the solution before use to remove any undissolved particles.

-

Store in a tightly capped bottle at room temperature.

Experimental Protocol

The following is a general protocol for staining paraffin-embedded tissue sections with this compound. Optimization of incubation times may be required depending on the tissue type and fixation method.

| Step | Procedure | Time |

| 1. | Deparaffinization | 2 x 5 min |

| 2. | Rehydration | 2 x 3 min |

| 1 x 3 min | ||

| 1 x 3 min | ||

| 3. | Nuclear Staining | 5-10 min |

| 4. | Differentiation | 10-30 sec |

| 5. | Bluing | 1-2 min |

| 6. | This compound Staining | 1-3 min |

| 7. | Dehydration | 2 x 2 min |

| 2 x 2 min | ||

| 8. | Clearing | 2 x 5 min |

| 9. | Mounting | - |

Detailed Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene or a xylene substitute for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% ethanol for 3 minutes.

-

Hydrate through 70% ethanol for 3 minutes.

-

Rinse briefly in distilled water.

-

-

Nuclear Staining (Counterstain):

-

Stain in Harris Hematoxylin solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

-

Differentiation:

-

Dip slides in 1% acid alcohol for 10-30 seconds to remove excess hematoxylin.

-

Rinse immediately and thoroughly in running tap water.

-

-

Bluing:

-

Immerse slides in Scott's tap water substitute or other bluing agent for 1-2 minutes until nuclei turn blue.

-

Wash in running tap water for 5 minutes.

-

-

This compound Staining:

-

Immerse slides in the 1% this compound staining solution for 1-3 minutes.

-

-

Dehydration, Clearing, and Mounting:

-

Quickly rinse in distilled water.

-

Dehydrate through two changes of 95% ethanol for 2 minutes each.

-

Dehydrate through two changes of 100% ethanol for 2 minutes each.

-

Clear in two changes of xylene or a xylene substitute for 5 minutes each.

-

Mount with a permanent mounting medium and coverslip.

-

Results and Interpretation

-

Cytoplasm, Muscle, Keratin, and Erythrocytes: Orange to reddish-orange

-

Nuclei: Blue to dark blue

-

Collagen: May stain a lighter shade of orange or remain pale